![molecular formula C16H17N3OS2 B3130537 4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole CAS No. 343375-90-6](/img/structure/B3130537.png)
4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole
Overview
Description
4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C16H17N3OS2 and its molecular weight is 331.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Triazole Derivatives and Patent Trends
The class of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, including compounds like 4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole, have shown a wide range of biological activities due to their structural versatility. These activities include anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties, among others. The significant interest in these compounds is reflected in a surge of patents aiming to develop new synthetic methods and evaluate the biological activities of novel triazole derivatives. The exploration of triazoles' potential against new diseases and resistant bacterial strains is a priority, emphasizing the need for innovative approaches in drug discovery and development (Ferreira et al., 2013).
Physico-Chemical Properties and Applications
The synthesis and investigation of 1,2,4-triazole derivatives, such as this compound, have been a subject of extensive study due to their applications beyond pharmaceuticals. These compounds are noted for their utilization in various fields, including engineering, metallurgy, agriculture, and as components in optical materials, photosensitizers, antioxidants, and corrosion inhibitors. Their low toxicity enhances their appeal for diverse applications (Parchenko, 2019).
Biologically Active 1,2,4-Triazole Derivatives
Recent studies have underscored the biological significance of 1,2,4-triazoles, highlighting their antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. The research on 1,2,4-triazole derivatives reveals a promising avenue for the development of novel therapeutic agents. The systematic study of these compounds' biological activities has been instrumental in identifying new candidates for drug development, showcasing the importance of 1,2,4-triazoles in medicinal chemistry (Ohloblina, 2022).
Industrial and Analytical Applications
The wide-ranging utility of 1,2,4-triazole derivatives in industrial and analytical applications is noteworthy. These compounds serve as essential raw materials in the fine organic synthesis industry, contributing to the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their role in producing analytical and flotation reagents, heat-resistant polymers, and products with fluorescent properties demonstrates the versatility and industrial significance of triazole derivatives (Nazarov et al., 2021).
properties
IUPAC Name |
4-methyl-3-[3-[(4-methylphenyl)methoxy]thiophen-2-yl]-5-methylsulfanyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS2/c1-11-4-6-12(7-5-11)10-20-13-8-9-22-14(13)15-17-18-16(21-3)19(15)2/h4-9H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVACUGYQMUTBDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(SC=C2)C3=NN=C(N3C)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601130052 | |
Record name | 4-Methyl-3-[3-[(4-methylphenyl)methoxy]-2-thienyl]-5-(methylthio)-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601130052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
343375-90-6 | |
Record name | 4-Methyl-3-[3-[(4-methylphenyl)methoxy]-2-thienyl]-5-(methylthio)-4H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343375-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-[3-[(4-methylphenyl)methoxy]-2-thienyl]-5-(methylthio)-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601130052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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